Ivermectin-d2: A Comprehensive Technical Guide to Chemical Properties and Stability
Ivermectin-d2: A Comprehensive Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Ivermectin-d2. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical methods.
Chemical Properties of Ivermectin-d2
Ivermectin-d2 is the deuterated form of Ivermectin, a broad-spectrum anti-parasitic agent. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification of Ivermectin in biological matrices by mass spectrometry.[1]
Below is a summary of the key chemical properties of Ivermectin-d2:
| Property | Value | Source(s) |
| Molecular Formula | C₄₈H₇₂D₂O₁₄ | [2] |
| Molecular Weight | 877.11 g/mol | [1] |
| Exact Mass | 876.52041052 Da | [3] |
| CAS Number | Not explicitly available for the deuterated positions in the search results. The CAS number for unlabeled Ivermectin is 70288-86-7. | |
| Appearance | A solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₂) | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. |
Stability Data and Storage
Understanding the stability of Ivermectin-d2 is crucial for its proper handling, storage, and use in analytical applications.
Storage Conditions: For long-term stability, Ivermectin-d2 should be stored at -20°C.
Stability Profile: While specific long-term stability studies on Ivermectin-d2 are not extensively published, the stability of the parent compound, Ivermectin, provides a strong indication of its behavior. Forced degradation studies on Ivermectin have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are critical for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Ivermectin has been shown to be susceptible to degradation under the following conditions:
-
Acidic and Alkaline Hydrolysis: The molecule undergoes hydrolysis in both acidic and basic environments.
-
Oxidation: Ivermectin is sensitive to oxidative stress.
-
Photolysis: Exposure to light can lead to degradation.
-
Thermal Stress: Elevated temperatures can induce degradation.
The deuteration in Ivermectin-d2 is unlikely to significantly alter these fundamental degradation pathways. Therefore, it is recommended to protect Ivermectin-d2 from prolonged exposure to harsh acidic or basic conditions, strong oxidizing agents, light, and high temperatures.
A visual representation of the general workflow for a forced degradation study is provided below.
Experimental Protocols
Detailed methodologies are essential for reproducible stability testing and analysis. The following sections outline protocols for stability-indicating HPLC methods and photostability testing, based on established methods for Ivermectin.
Stability-Indicating HPLC Method
This method is designed to separate Ivermectin from its potential degradation products, thus indicating the stability of the drug substance.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ascentis Express C18 (100 mm × 4.6 mm, 2.7 µm particle size) |
| Mobile Phase A | Water:Acetonitrile (50:50, v/v) |
| Mobile Phase B | Isopropanol:Acetonitrile (15:85, v/v) |
| Gradient Elution | A gradient program should be optimized to achieve separation of all relevant peaks within a reasonable timeframe (e.g., 25 minutes). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
Sample Preparation: A stock solution of Ivermectin-d2 should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to various stress conditions as described in the forced degradation protocol. After the specified stress period, the solutions are neutralized (if necessary), diluted to a suitable concentration with the mobile phase, and injected into the HPLC system.
Forced Degradation Protocol
To assess the stability of Ivermectin-d2, a forced degradation study should be performed. The following are representative conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).
-
Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period (e.g., 1-4 hours).
-
Oxidative Degradation: Treat the sample solution with 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat (e.g., 80-100°C) for a specified period (e.g., 24-72 hours).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
A diagram illustrating the decision-making process for photostability testing is provided below.
Mass Spectrometry Fragmentation
Ivermectin-d2 is frequently used as an internal standard in LC-MS/MS assays for the quantification of Ivermectin. The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, and quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
The specific transitions monitored for Ivermectin and Ivermectin-d2 are crucial for selective and sensitive detection.
Reported SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
| Ivermectin | 892.5 | 307.1 | |
| Ivermectin-d2 | 894.5 | 309.1 | |
| Ivermectin | 892.4 | 569.1 | |
| Ivermectin-d2 | 895.4 | 571.8 |
The precursor ions correspond to the ammonium adducts of the molecules ([M+NH₄]⁺). The difference of 2 Da between the precursor and product ions of Ivermectin and Ivermectin-d2 confirms the presence of two deuterium atoms in the fragment ion.
Degradation and Metabolic Pathways
The degradation of Ivermectin under various stress conditions leads to the formation of several degradation products. While the exact structures of all degradants of Ivermectin-d2 have not been fully elucidated in the provided search results, the pathways are expected to be analogous to those of unlabeled Ivermectin.
A study on the forced degradation of Ivermectin identified five major degradation products. The characterization of these products was performed using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
In terms of metabolism, Ivermectin is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The main metabolic pathways involve hydroxylation and O-demethylation. The major metabolites identified are 3''-O-demethyl ivermectin and 4a-hydroxy ivermectin.
The metabolic pathway can be visualized as follows:
This technical guide provides a solid foundation for understanding the chemical properties and stability of Ivermectin-d2. For further in-depth studies, it is recommended to consult the specific research articles cited and to perform dedicated stability and degradation studies on Ivermectin-d2 following the principles outlined in the ICH guidelines.
